3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H16Cl4N2O. It is a derivative of benzamide and contains multiple chlorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)benzamide: Similar structure but with a different position of the methyl groups on the aniline ring.
3-chloro-N-(2,2,2-trichloro-1-(3-trifluoromethylanilino)ethyl)benzamide: Contains a trifluoromethyl group instead of dimethyl groups.
Uniqueness
3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H17Cl4N3OS |
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Molecular Weight |
465.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl4N3OS/c1-10-6-7-14(11(2)8-10)23-17(27)25-16(18(20,21)22)24-15(26)12-4-3-5-13(19)9-12/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,27) |
InChI Key |
CZORSUPTHQRDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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